molecular formula C10H8F3NO4 B080885 Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-07-5

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No. B080885
CAS RN: 13544-07-5
M. Wt: 263.17 g/mol
InChI Key: WFQOIJIXNFOYCM-UHFFFAOYSA-N
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Description

"Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" is a compound of interest in various fields of chemistry, particularly in the development of herbicides and the study of molecular structures and chemical reactions. This compound, characterized by the presence of nitro, trifluoromethyl groups, and an acetate ester, exhibits a range of physical and chemical properties that make it a subject of scientific research.

Synthesis Analysis

The synthesis of related compounds involves the preparation of geometric isomers and their molecular conformations determined by techniques such as two-dimensional NMR spectroscopy. For example, geometrical isomers of related compounds have been synthesized, showing no significant difference in herbicidal effects on various broadleaf weeds, indicating the flexibility in the synthesis approach of similar compounds (Hayashi & Kouji, 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" has been elucidated through techniques like X-ray crystallography. For instance, the crystal structure analysis of a similar compound revealed a dimer formation connected by weak interactions, providing insight into the structural characteristics that could be expected (Mao et al., 2015).

Chemical Reactions and Properties

Research on related compounds has explored various chemical reactions, including substitution reactions that proceed via novel ionic substitution processes. This highlights the reactivity of the nitro and acetate groups under certain conditions, leading to the formation of specific products (Newcombe & Norris, 1979).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and interaction patterns, have been extensively studied. For example, the crystal structure of certain compounds demonstrates the presence of planar orientations and specific angle deviations, providing valuable information on the physical properties that might be similar in "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" (Dou et al., 1997).

Scientific Research Applications

Synthesis and Agricultural Applications

A significant application of compounds closely related to Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is in the synthesis of herbicides. For example, Hayashi and Kouji (1990) investigated the herbicidal activity of geometrical isomers of a compound with structural similarities, focusing on their effects on broadleaf weeds in soybeans. They found no significant difference in herbicidal effects between the isomers, underscoring the potential for such compounds in agricultural applications (Hayashi & Kouji, 1990).

Organic Synthesis and Chemical Reactions

In the realm of organic synthesis, Boros, Kaldor, and Turnbull (2011) developed a scalable synthesis of a key intermediate for selective androgen receptor modulators, starting from 4-nitro-3-(trifluoromethyl)phenol, a compound related to the chemical structure . Their work demonstrates the versatility of nitro-trifluoromethyl phenyl compounds in synthesizing complex organic molecules, highlighting their importance in pharmaceutical development (Boros, Kaldor, & Turnbull, 2011).

Photoprocesses and Protective Groups

The study of photoprocesses of molecules with nitrobenzyl protecting groups, including those similar to Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, has revealed insights into the photoinduced formation of nitroso products. Bley, Schaper, and Görner (2007) explored the time-resolved UV-vis spectroscopy of 2-nitrobenzyl derivatives, shedding light on the transient states and photogeneration processes of nitroso compounds. This research is crucial for understanding the behavior of protective groups in photochemical reactions, with implications for the development of photoresponsive materials (Bley, Schaper, & Görner, 2007).

Medicinal Chemistry and Anion Sensors

In medicinal chemistry, compounds structurally related to Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate have been studied for their potential as anion sensors. Reena, Suganya, and Velmathi (2013) synthesized artificial colorimetric sensors that demonstrated selectivity and sensitivity for fluoride and acetate ions. The presence of nitro groups and their interaction with anions play a crucial role in the colorimetric response, offering promising applications in environmental monitoring and diagnostics (Reena, Suganya, & Velmathi, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H302+H312+H332;H319;H335, and the precautionary statements are P280;P301+P312 .

properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOIJIXNFOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159348
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

CAS RN

13544-07-5
Record name Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
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Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
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Synthesis routes and methods

Procedure details

2-(2-Nitro-4-trifluoromethylphenyl)-malonic acid dimethyl ester (68 g, 0.21 mol) was dissolved in dimethyl sulfoxide (200 mL). Sodium chloride (34 g, 0.58 mol) and water (60 mL) were added and the mixture was stirred for 16-20 h at 120° C. (reaction monitored by TLC). The reaction mixture was then cooled to room temperature and quenched into water, which caused precipitation of the product. After stirring for 30 minutes, the product. (45 g, 80%) was isolated by filtration. The product was used without further purification in the next reaction. A small sample was crystallized (EtOAc/hexane, 2:8) for analysis, to yield yellow crystals, mp 104-105° C. 1H NMR (CDCl3) 8.3 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 4.12 (s, 2H), 3.60 (s, 3H). MS (FAB) m/z: 275.2 (M++1).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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